

# A Cross-Validated Guide to the Thermodynamic Properties of 1,2-Difluoroethane

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## Compound of Interest

Compound Name: 1,2-Difluoroethane

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For researchers, scientists, and drug development professionals, an in-depth comparison of experimental and computational thermodynamic data for **1,2-Difluoroethane** is presented. This guide provides a cross-validation of key thermodynamic parameters, details the methodologies behind the data, and offers a clear, comparative analysis to support advanced research and modeling applications.

This guide synthesizes and evaluates thermodynamic data for **1,2-Difluoroethane** from leading databases and computational chemistry studies. By presenting a side-by-side comparison of values for heat capacity, standard enthalpy of formation, and standard entropy, this document aims to provide a reliable and comprehensive resource for professionals requiring accurate thermodynamic information for this compound.

## Data Presentation: A Comparative Overview

The following tables summarize the quantitative thermodynamic data for **1,2-Difluoroethane** from critically evaluated experimental databases and theoretical calculations.

Table 1: Ideal Gas Heat Capacity ( $C_p$ ) of **1,2-Difluoroethane** at Various Temperatures

Temperature (K)	NIST / TRC Web Thermo Tables (J/mol·K)[1]	Papasavva et al. (ab initio) (J/mol·K)[2]
298.15	67.3 ± 1.3	77.3
300	67.6 ± 1.4	77.6
400	84.7 ± 1.7	91.8
500	98.7 ± 2.0	104.4
600	110.1 ± 2.2	114.9
700	119.4 ± 2.4	123.3
800	127.0 ± 2.5	130.4
900	133.3 ± 2.7	136.3
1000	138.5 ± 2.8	141.3

Table 2: Standard Enthalpy of Formation ( $\Delta_f H^\circ$ ) of **1,2-Difluoroethane** at 298.15 K

Data Source	Methodology	$\Delta_f H^\circ$ (kJ/mol)
Active Thermochemical Tables (ATcT)	Thermochemical Network	-454.49 ± 0.84[3][4]
Cheméo (Joback Method)	Group Contribution	-476.83[5]

Table 3: Standard Molar Entropy ( $S^\circ$ ) of **1,2-Difluoroethane** (Ideal Gas, 1 bar)

Data Source	Temperature (K)	$S^\circ$ (J/mol·K)
NIST / TRC Web Thermo Tables	298.15	283.4 ± 2.8[1]
Papasavva et al. (ab initio)	298.15	299.1[2]

## Experimental and Computational Protocols

A critical aspect of data validation is understanding the methodologies used to obtain the reported values. This section details the experimental and computational protocols behind the data presented.

## Experimental Methodologies

The experimental data for **1,2-Difluoroethane** compiled in the NIST/TRC Web Thermo Tables are critically evaluated from a variety of primary literature sources. The primary experimental techniques underpinning these evaluations include:

- Calorimetry for Heat Capacity and Enthalpy:
  - Differential Scanning Calorimetry (DSC): This technique is commonly used to determine the heat capacity of a substance.<sup>[6]</sup> A sample and a reference material are subjected to a controlled temperature program, and the differential heat flow required to maintain both at the same temperature is measured. This allows for the calculation of the sample's heat capacity.
  - Bomb Calorimetry: The standard enthalpy of formation is often derived from the enthalpy of combustion, which is measured using a bomb calorimeter.<sup>[7]</sup> The substance is combusted in a constant-volume vessel (the "bomb") filled with excess oxygen. The heat released by the reaction is absorbed by the surrounding water bath, and the temperature change is used to calculate the heat of combustion.
- Spectroscopic Methods for Entropy:
  - Third Law Method: The standard entropy of a substance can be determined from heat capacity data measured down to a very low temperature, in conjunction with the enthalpies of any phase transitions. The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero, providing a baseline for the calculation.<sup>[4]</sup>
  - Statistical Mechanics: Entropy can also be calculated from molecular parameters obtained from spectroscopic techniques such as infrared (IR) and Raman spectroscopy.<sup>[1]</sup> These methods provide information about the vibrational and rotational energy levels of the molecule, which can be used to calculate the partition function and, subsequently, the entropy.

## Computational Methodologies

The computational data presented in this guide are derived from high-level ab initio molecular orbital calculations.

- Papasavva et al. (1997):
  - Level of Theory: Coupled Cluster with Single and Double and perturbative Triple excitations (CCSD(T)) for single-point energy calculations, and Møller-Plesset perturbation theory to the second order (MP2) for geometry optimizations and frequency calculations. [\[2\]](#)
  - Basis Set: Dunning's correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set was employed.[\[2\]](#)
  - Thermodynamic Properties Calculation: The thermodynamic properties were calculated using the rigid rotor-harmonic oscillator approximation based on the optimized molecular structure and vibrational frequencies.[\[2\]](#) The calculations also accounted for the contributions of different conformers (gauche and anti) to the overall thermodynamic properties.
- Franco et al. (2008):
  - Level of Theory: Møller-Plesset perturbation theory to the fourth order with single, double, triple, and quadruple excitations (MP4(SDTQ)) and Coupled Cluster with Single and Double and perturbative Triple excitations (CCSD(T)).[\[1\]](#)[\[8\]](#)
  - Basis Sets: 6-311++G(3df,3pd) and aug-cc-pVQZ.[\[1\]](#)[\[8\]](#)
  - Thermodynamic Properties Calculation: Statistical thermodynamics formalism was used to evaluate thermal energy corrections. The study also considered the treatment of the lowest-frequency vibrational mode as a hindered rotation and included anharmonic corrections to vibrational frequencies.[\[1\]](#)[\[8\]](#)

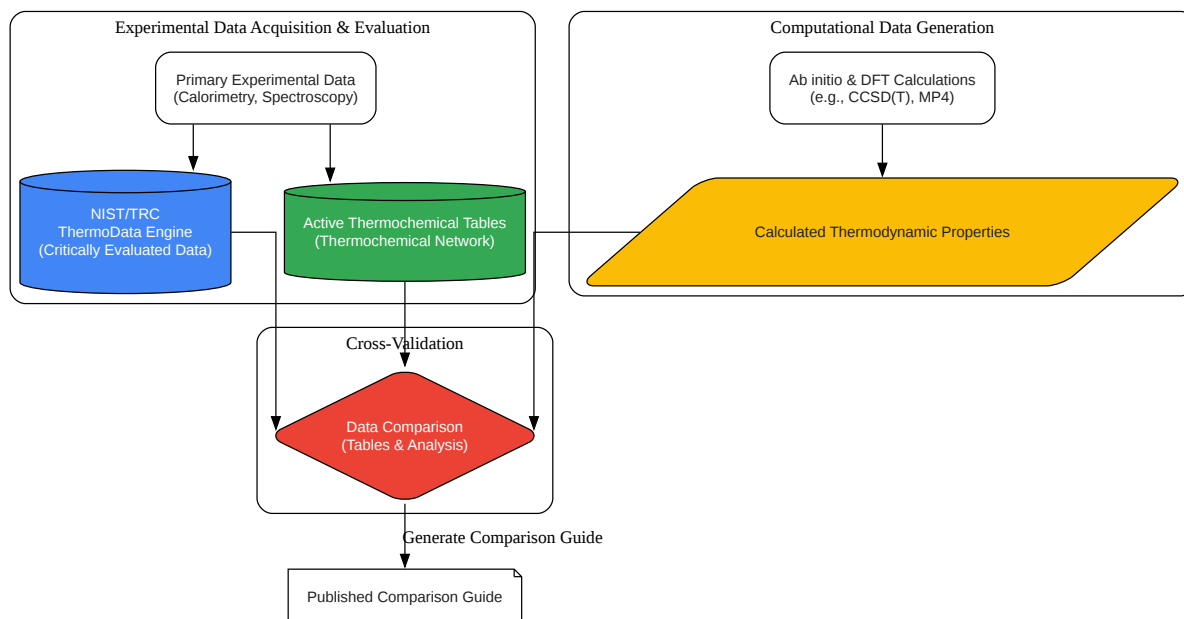
## Data Cross-Validation and Comparison

A cross-validation of the presented data reveals a good overall agreement between the critically evaluated experimental values and high-level computational results, lending confidence to their use in scientific and industrial applications.

- **Heat Capacity:** The ab initio calculated values for heat capacity from Papasavva et al. are consistently higher than the critically evaluated data from the NIST/TRC database, with the deviation increasing slightly with temperature. This is a common observation where the harmonic oscillator model used in many calculations tends to overestimate heat capacities at higher temperatures. However, the general trend with temperature is well-reproduced.[\[2\]](#)
- **Enthalpy of Formation:** The Active Thermochemical Tables (ATcT) provide a highly precise value for the standard enthalpy of formation, which is derived from a comprehensive network of experimental and theoretical data. The value calculated using the Joback group contribution method, as reported by Cheméo, shows a notable deviation, highlighting the limitations of estimation methods for fluorinated compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Entropy:** The standard molar entropy calculated by Papasavva et al. is in reasonable agreement with the value from the NIST/TRC database, with a difference of approximately 5%. This level of agreement is generally considered good for theoretical predictions of entropy.[\[1\]](#)[\[2\]](#)

## Visualizing the Data Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of thermodynamic data for **1,2-Difluoroethane**.



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